![molecular formula C15H22BrNO2 B13886527 Benzyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide](/img/structure/B13886527.png)
Benzyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide
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Overview
Description
Benzyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide is a quaternary ammonium compound with a complex structure. It is known for its surfactant properties and is used in various chemical and industrial applications. The compound’s unique structure allows it to interact with different molecules, making it valuable in research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide involves the reaction of benzyl chloride with dimethylamine to form benzyl-dimethylamine. This intermediate is then reacted with 2-(2-methylprop-2-enoyloxy)ethyl bromide under controlled conditions to yield the final product. The reaction typically requires a solvent such as acetonitrile and is carried out at room temperature .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions
Benzyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles such as hydroxide ions in aqueous solution.
Major Products
Oxidation: Benzyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium oxide.
Reduction: Benzyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium hydride.
Substitution: Benzyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide is used in various scientific research applications, including:
Chemistry: As a surfactant in the synthesis of nanoparticles and other materials.
Biology: In cell culture studies to enhance cell membrane permeability.
Medicine: As a potential antimicrobial agent due to its ability to disrupt microbial cell membranes.
Industry: In the formulation of detergents and cleaning agents.
Mechanism of Action
The mechanism of action of Benzyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide involves its interaction with cell membranes. The compound’s quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, leading to disruption of membrane integrity. This results in increased permeability and potential cell lysis. The molecular targets include phospholipids and proteins within the cell membrane .
Comparison with Similar Compounds
Similar Compounds
- 3-[N,N-Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium]propane-1-sulfonate
- Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium chloride
Uniqueness
Benzyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide is unique due to its specific structure, which provides distinct surfactant properties and reactivity. Compared to similar compounds, it offers better stability and effectiveness in various applications, particularly in antimicrobial and surfactant roles .
Biological Activity
Benzyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium; bromide, a quaternary ammonium compound, is recognized for its diverse biological activities and applications across various fields, including pharmaceuticals and materials science. This compound's unique molecular structure, which comprises a benzyl group, dimethyl groups, and a 2-methylprop-2-enoyloxyethyl moiety, contributes to its surfactant properties and ability to interact with biological systems.
Chemical Structure and Properties
- Chemical Formula : C15H22BrNO2
- Molecular Weight : 320.25 g/mol
- Functional Groups : Quaternary ammonium, enoyloxy
The presence of the enoyloxy moiety allows for unique reactivity patterns, distinguishing it from other similar compounds.
Biological Activity Overview
-
Antimicrobial Properties :
- Mechanism : The compound exhibits intrinsic antimicrobial activity primarily through electrostatic interactions with bacterial cell membranes. This interaction disrupts the membrane integrity of both Gram-positive and Gram-negative bacteria, leading to cell lysis and death .
- Case Studies :
- In vitro studies have shown that Benzyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium; bromide effectively inhibits the growth of various pathogens, including Staphylococcus aureus and Escherichia coli. These studies highlight its potential as a disinfectant or preservative in medical and cosmetic applications.
-
Cytotoxicity Against Cancer Cells :
- Research indicates that this compound can induce apoptosis in certain cancer cell lines. For instance, studies involving liposomal formulations containing the compound demonstrated enhanced cytotoxic effects against human breast cancer cells (MCF-7), suggesting its potential role in targeted cancer therapies .
- Neuroprotective Effects :
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of related compounds:
Compound Name | Structure | Unique Features | Antimicrobial Activity |
---|---|---|---|
Benzyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium; bromide | C15H22BrNO2 | Enoyloxy functionality | Effective against Gram-positive and Gram-negative bacteria |
Benzalkonium chloride | C12H20ClN | Common disinfectant | Broad-spectrum antimicrobial activity |
Dimethyldodecylamine | C14H31N | Aliphatic chain | Varies with length; effective surfactant |
This comparison illustrates how Benzyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium; bromide stands out due to its specific enoyloxy functionality, which enhances its reactivity and potential applications in various domains.
Research Findings
Recent studies have focused on the synthesis and application of this compound in drug delivery systems. For instance, cationic liposomes modified with benzyl derivatives have shown improved stability and encapsulation efficacy for active substances, indicating a promising avenue for biomedical applications .
Additionally, ongoing research is exploring the relationship between the structural characteristics of quaternary ammonium compounds and their biological activities, aiming to optimize their use in therapeutics.
Properties
Molecular Formula |
C15H22BrNO2 |
---|---|
Molecular Weight |
328.24 g/mol |
IUPAC Name |
benzyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;bromide |
InChI |
InChI=1S/C15H22NO2.BrH/c1-13(2)15(17)18-11-10-16(3,4)12-14-8-6-5-7-9-14;/h5-9H,1,10-12H2,2-4H3;1H/q+1;/p-1 |
InChI Key |
AJVIGYSWIQOVGW-UHFFFAOYSA-M |
Canonical SMILES |
CC(=C)C(=O)OCC[N+](C)(C)CC1=CC=CC=C1.[Br-] |
Origin of Product |
United States |
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